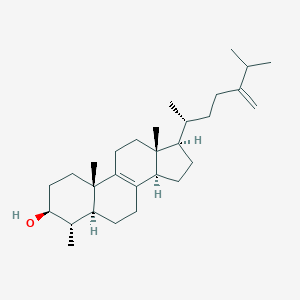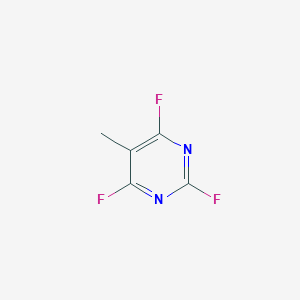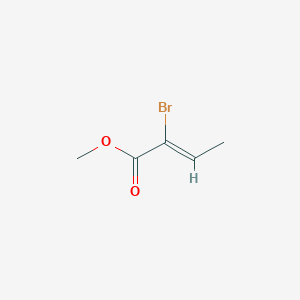
Methyl 2-bromo-2-butenoate
Übersicht
Beschreibung
Methyl 2-bromo-2-butenoate is a chemical compound that is part of the broader class of halogenated esters. It is characterized by the presence of a bromine atom attached to the second carbon of a butenoate ester. This compound is of interest in organic chemistry due to its potential as a building block for various synthetic applications.
Synthesis Analysis
The synthesis of methyl 2-bromo-2-butenoate and related compounds has been explored in several studies. A convenient synthesis of methyl 2-bromo-2-butenoate from readily available starting materials is described, highlighting its potential as a valuable building block for further chemical reactions, such as Palladium-catalyzed cross-coupling reactions . Additionally, the synthesis of bromosubstituted butenolides, which are closely related to methyl 2-bromo-2-butenoate, has been achieved through the use of N-bromosuccinimide bromination of methyl senecioate, followed by various transformations .
Molecular Structure Analysis
The molecular structure of compounds related to methyl 2-bromo-2-butenoate has been investigated using density functional theory (DFT) calculations. For instance, the molecular structure and vibrational spectra of methyl 3-amino-2-butenoate were studied, providing insights into the geometrical parameters and harmonic vibrational wavenumbers of such compounds .
Chemical Reactions Analysis
Methyl 2-bromo-2-butenoate and its derivatives participate in a variety of chemical reactions. For example, the addition of bromine to unsaturated methyl esters, including methyl 2-butenoate, has been studied, revealing insights into the regioselectivity and mechanism of bromonium ion ring-opening . Cycloaddition reactions involving methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate have been described, leading to the formation of trifluoromethylated pyroglutamates and 2-pyridones derivatives . Furthermore, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, which is a related process, demonstrates the potential for multiple arylation via successive C-C and C-H bond cleavages .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated methyl butenoates have been characterized through various analytical techniques. Gas-liquid chromatographic analyses have been used to study the separation of trihalogenated methyl propanoates and butanoates, providing information on the retention times and molecular weights of these compounds . The thermal lactonization of γ-bromo-α, β-unsaturated carboxylic methyl esters to butenolides, with the elimination of methyl bromide, has also been investigated, offering insights into the stability and reactivity of these esters under heat .
Wissenschaftliche Forschungsanwendungen
“Methyl 2-bromo-2-butenoate” is a chemical compound with the molecular formula CH3CH=CBrCOOCH3 . It’s often used as a building block in organic synthesis . One specific application mentioned in the literature is the synthesis of vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile . This compound has the potential to be a building block in organic synthesis by easy conversion into amounts of useful compounds .
-
Organic Synthesis Building Block
-
Synthesis of Vicinal Haloethers
-
Biotransformation Catalyst
-
Polymerization Initiator
- Poly(glycol)s with 2-bromo-2-methylpropanoate end-functionalization could be efficiently used as hydrophilic macroinitiators in Atom Transfer Radical Polymerization (ATRP) polymerizations . Their structure is accurately characterized by Matrix-Assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) analysis .
-
Synthesis of Other Esters
-
Biannelating Reagent
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (Z)-2-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKWWKUPZZAUQL-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-butenoate | |
CAS RN |
17642-18-1 | |
| Record name | Methyl 2-bromo-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
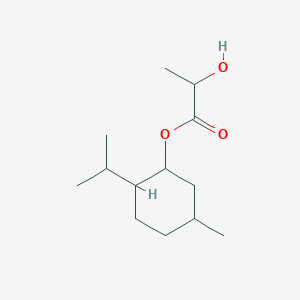
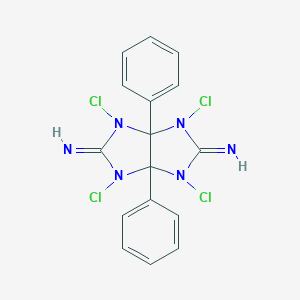
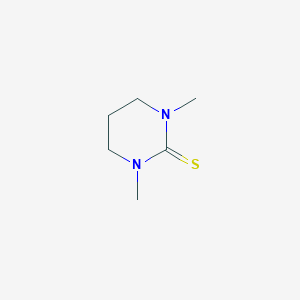
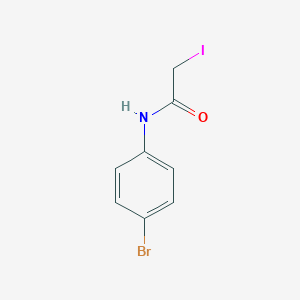
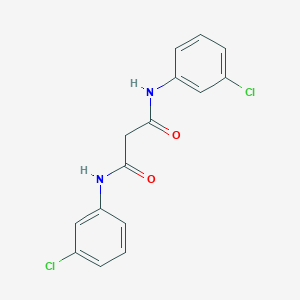
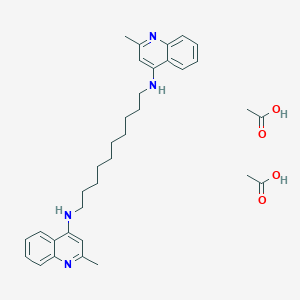
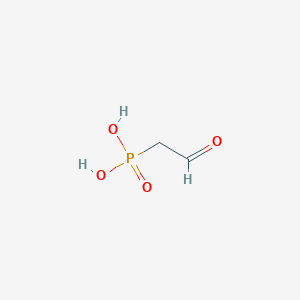
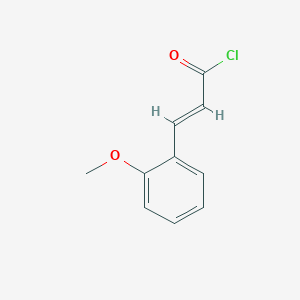
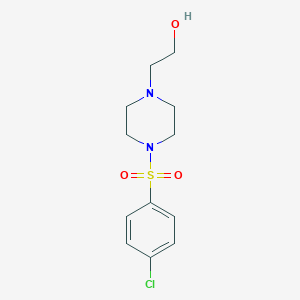
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
